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Compound of Interest

Compound Name: 2-Chlorooxazolo[4,5-b]pyridine

Cat. No.: B1370745 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Chlorooxazolo[4,5-b]pyridine

This guide provides a detailed examination of the physical properties of 2-Chlorooxazolo[4,5-
b]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and

materials science. Given its structural significance as a building block, a thorough

understanding of its physical characteristics is paramount for its effective application in

synthesis, formulation, and development. This document synthesizes available data with

established principles of physical organic chemistry to offer a comprehensive profile for

laboratory professionals.

Introduction to 2-Chlorooxazolo[4,5-b]pyridine
2-Chlorooxazolo[4,5-b]pyridine is a fused heterocyclic system where an oxazole ring is

annulated to a pyridine ring. The presence of a chlorine atom at the 2-position of the oxazole

moiety renders it a versatile intermediate for further functionalization, typically via nucleophilic

substitution reactions. The oxazolopyridine scaffold itself is found in various biologically active

molecules, making this a key precursor for drug discovery programs.[1][2] The nitrogen atom in

the pyridine ring and the oxazole ring's heteroatoms introduce polarity, which significantly

influences the compound's physical properties.[1]

Core Molecular and Physical Identifiers
A precise identification of a chemical substance is the foundation of all scientific investigation.

The following table summarizes the key identifiers for 2-Chlorooxazolo[4,5-b]pyridine.
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Property Value Source(s)

CAS Registry Number 325976-45-2 [3][4]

Molecular Formula C₆H₃ClN₂O [3][4][5]

Molecular Weight 154.55 g/mol [3][4][5]

Canonical SMILES C1=CC2=C(N=C1)N=C(O2)Cl [3][4]

InChI Key
UCXLYNLRJWXAIR-

UHFFFAOYSA-N
[4]

Purity (Typical) ≥97% [4]

Recommended Storage
Inert atmosphere, store at ≤

-20°C
[3]

The recommended storage conditions—under an inert atmosphere and at low temperatures—

suggest that the compound may be sensitive to moisture, atmospheric oxygen, or thermal

degradation over time.[3] This is a critical consideration for maintaining sample integrity for both

experimental use and analytical characterization.

State, Appearance, and Thermal Properties
While specific experimental data for the melting and boiling points of 2-Chlorooxazolo[4,5-
b]pyridine are not widely published, we can infer its likely characteristics and outline the

standard methodologies for their determination.

Appearance: Based on related oxazolopyridine derivatives, 2-Chlorooxazolo[4,5-b]pyridine is

expected to be a solid at room temperature, likely appearing as a white, off-white, or pale

yellow crystalline powder. Visual inspection and documentation of color and form are the

primary steps in its characterization.

Melting Point: The melting point is a crucial indicator of purity. For a crystalline solid, a sharp

melting range (typically < 1°C) is indicative of high purity. The melting point of the related

compound, Oxazolo[4,5-b]pyridin-2(3H)-one, is reported to be in the range of 212-216°C,

suggesting that the core heterocyclic system is thermally stable. The introduction of a chloro-
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substituent in place of an oxo group is expected to alter the crystal lattice energy and

intermolecular interactions, thus influencing the melting point.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry

(DSC)

Sample Preparation: Accurately weigh 1-3 mg of 2-Chlorooxazolo[4,5-b]pyridine into an

aluminum DSC pan. Crimp the pan with a lid.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point

(e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature

significantly above the melting event (e.g., 250°C).

Data Analysis: The melting point is determined as the onset or peak of the endothermic

event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated

from the peak area, providing insight into the energetics of the melting process.

Boiling Point: Given the high melting point of related structures, it is anticipated that 2-
Chlorooxazolo[4,5-b]pyridine has a high boiling point and may be susceptible to

decomposition before boiling at atmospheric pressure. Therefore, vacuum distillation or

techniques like thermogravimetric analysis (TGA) would be required to assess its thermal

stability and volatility.

Solubility Profile
The solubility of a compound is critical for reaction setup, purification, and formulation. The

structure of 2-Chlorooxazolo[4,5-b]pyridine contains both polar (heteroatoms) and nonpolar

(aromatic rings) features.

Aqueous Solubility: The pyridine fragment is known to enhance water solubility.[1] However,

the overall fused ring system is largely hydrophobic. Therefore, low solubility in water is

expected. The formation of a hydrochloride salt by protonating the pyridine nitrogen would

likely increase aqueous solubility.[6][7]
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Organic Solubility: It is predicted to be soluble in polar aprotic organic solvents such as

dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in

chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃), as well as ethers

like tetrahydrofuran (THF). Its solubility in nonpolar solvents like hexanes is expected to be

poor.

Workflow for Solubility Assessment The following diagram illustrates a standard workflow for

determining the solubility of a research compound.

Sample Preparation

Solubility Testing

Quantification

Weigh Compound

Add Solvent Incrementally

Vortex & Sonicate

If Undissolved

Visual Observation
(Clear or Undissolved)

If Undissolved

If Undissolved

Calculate Solubility
(mg/mL)

If Dissolved
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Caption: Workflow for experimental solubility determination.

Spectroscopic and Structural Characterization
Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region (typically 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The

chemical shifts and coupling constants would be diagnostic of their relative positions on the

[4,5-b] fused system.

¹³C NMR: The carbon NMR spectrum will display six signals for the six unique carbon atoms

in the molecule. The carbon atom attached to the chlorine (C2) is expected to have a

characteristic chemical shift, typically in the range of 150-160 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for

confirming the elemental composition. The mass spectrum will show a characteristic isotopic

pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio), with peaks at m/z ≈ 154 and 156.

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups.

Expected characteristic absorption bands include C=N stretching vibrations for the pyridine and

oxazole rings (around 1600-1650 cm⁻¹), C-O-C stretching of the oxazole ring, and C-Cl

stretching vibrations.

Logical Flow for Structural Confirmation The process of confirming the structure of a newly

synthesized or acquired batch of 2-Chlorooxazolo[4,5-b]pyridine follows a logical progression

of analytical techniques.

Mass Spectrometry (MS) Confirms Molecular Weight
& Isotopic Pattern (Cl) NMR Spectroscopy ¹H: Proton Environment

¹³C: Carbon Skeleton Infrared (IR) Spectroscopy Identifies Functional Groups
(C=N, C-O, C-Cl) {Structure Confirmed}
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Caption: Standard analytical workflow for structural elucidation.

Crystallography: To date, the single-crystal X-ray structure of 2-Chlorooxazolo[4,5-b]pyridine
has not been reported in publicly accessible databases. Obtaining this data would provide

definitive proof of structure, including precise bond lengths, bond angles, and intermolecular

packing in the solid state. This information is invaluable for computational modeling and

understanding structure-property relationships.

Conclusion
2-Chlorooxazolo[4,5-b]pyridine is a key heterocyclic building block with physical properties

defined by its fused aromatic structure and chloro-substituent. While specific experimental

values for properties like melting point and solubility are not readily available in the literature,

this guide outlines the standard, robust methodologies for their determination. The provided

protocols and expected characteristics serve as a reliable foundation for researchers and

scientists to handle, characterize, and effectively utilize this compound in their drug

development and materials science endeavors. A systematic approach to characterization, as

detailed herein, ensures the scientific integrity and reproducibility of any subsequent research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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